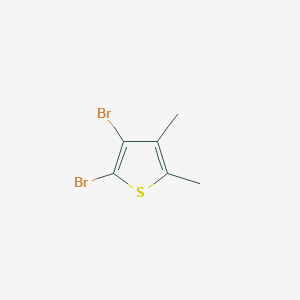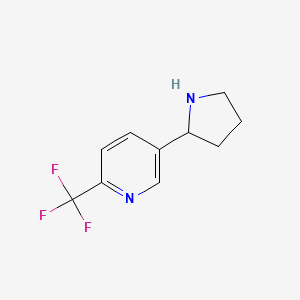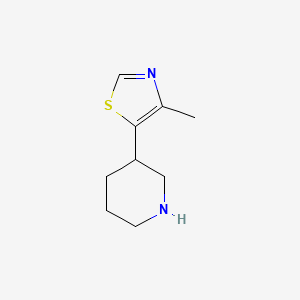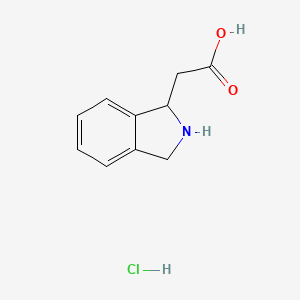
2-(2,3-dihydro-1H-isoindol-1-yl)aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound is characterized by the presence of an isoindoline ring system attached to an acetic acid moiety, with a hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Attachment of Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where the isoindoline derivative reacts with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid form to its hydrochloride salt by reacting with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: Similar structure but with an oxo group at the isoindoline ring.
4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride: Contains a butanoic acid moiety instead of acetic acid.
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Features a dioxoisoindoline ring system.
Uniqueness: 2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride is unique due to its specific isoindoline structure combined with an acetic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)5-9-8-4-2-1-3-7(8)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
InChI Key |
ROUYTLAAVMMSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




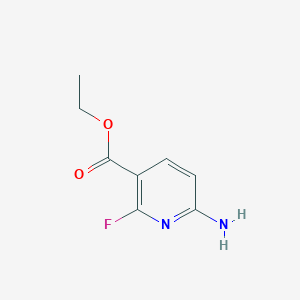
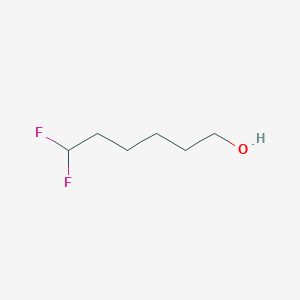
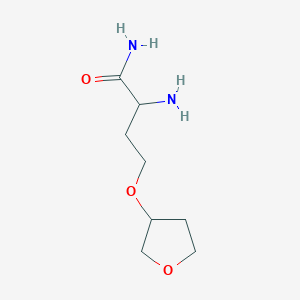
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)




